molecular formula C7H12BNO2 B14765761 (1-isopropyl-1H-pyrrol-2-yl)boronic acid

(1-isopropyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B14765761
M. Wt: 152.99 g/mol
InChI Key: OTCNPNVPSSWELT-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrrole with a boron-containing reagent. One common method is the reaction of 1-isopropyl-1H-pyrrole with boronic acid or boronic ester under specific conditions to form the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-pyrrol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-isopropyl-1H-pyrrol-2-yl)boronic acid include other boronic acids and boronic esters, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and stability under various reaction conditions. Its unique structure allows for selective reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C7H12BNO2

Molecular Weight

152.99 g/mol

IUPAC Name

(1-propan-2-ylpyrrol-2-yl)boronic acid

InChI

InChI=1S/C7H12BNO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6,10-11H,1-2H3

InChI Key

OTCNPNVPSSWELT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1C(C)C)(O)O

Origin of Product

United States

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